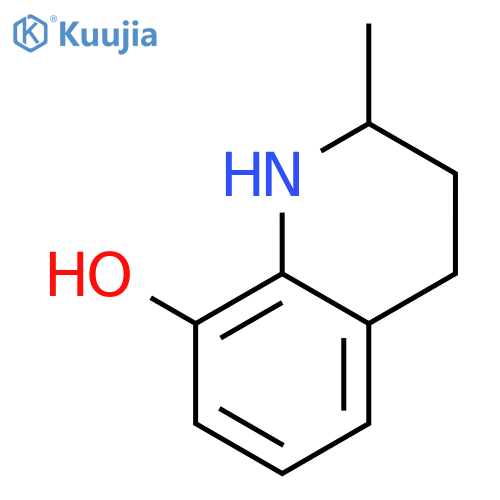Cas no 81485-78-1 (2-methyl-1,2,3,4-tetrahydroquinolin-8-ol)

81485-78-1 structure
商品名:2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 8-Quinolinol,1,2,3,4-tetrahydro-2-methyl-
- 2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-OL HYDROCHLORIDE
- 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- FT-0694530
- EN300-07133
- 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
- 1170830-98-4
- AKOS026741698
- 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1)
- DTXSID70610039
- 81485-78-1
- CS-0354166
- 2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-8-OLHYDROCHLORIDE
- G72993
-
- インチ: InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H
- InChIKey: RJJOGGCZHGESJX-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2=C(N1)C(=CC=C2)O.Cl
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-77809-1.0g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95.0% | 1.0g |
$541.0 | 2025-02-20 | |
| Enamine | EN300-77809-2.5g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95.0% | 2.5g |
$1063.0 | 2025-02-20 | |
| TRC | B101330-25mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| Life Chemicals | F1512-0007-1g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
| TRC | B101330-50mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424472-500mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 97% | 500mg |
¥4110.00 | 2024-07-28 | |
| 1PlusChem | 1P0059KP-1g |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 98% | 1g |
$552.00 | 2024-04-21 | |
| 1PlusChem | 1P0059KP-50mg |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 97% | 50mg |
$80.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424472-100mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol |
81485-78-1 | 97% | 100mg |
¥1514.00 | 2024-07-28 | |
| A2B Chem LLC | AC44889-100mg |
2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride |
81485-78-1 | 95% | 100mg |
$200.00 | 2024-04-19 |
2-methyl-1,2,3,4-tetrahydroquinolin-8-ol 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
81485-78-1 (2-methyl-1,2,3,4-tetrahydroquinolin-8-ol) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
